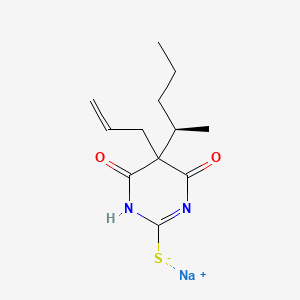

R(+)-Thioamylal sodium

Description

Properties

CAS No. |

51165-40-3 |

|---|---|

Molecular Formula |

C12H17N2NaO2S |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

sodium;4,6-dioxo-5-[(2R)-pentan-2-yl]-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C12H18N2O2S.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1/t8-;/m1./s1 |

InChI Key |

LYZGJWXNOGIVQA-DDWIOCJRSA-M |

Isomeric SMILES |

CCC[C@@H](C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(+)-Thioamylal sodium typically involves the reaction of thioamylal with sodium hydroxide. The process begins with the preparation of thioamylal, which is synthesized through the condensation of thiourea with an appropriate aldehyde or ketone under acidic conditions. The resulting thioamylal is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product’s purity and consistency. Industrial methods may also involve continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

R(+)-Thioamylal sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions typically occur in the presence of strong nucleophiles like halides or alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thioamylal derivatives.

Scientific Research Applications

Thiamylal sodium is a short-acting barbiturate primarily used for anesthesia induction and managing intracranial hypertension . It is prepared as an alkaline solution for clinical use . Research indicates its effects on inflammation and the proliferation of vascular smooth muscle cells (VSMCs) .

Scientific Research Applications

Anesthesia and Sedation:

- General Anesthesia: Thiamylal sodium is utilized for producing short-duration complete anesthesia and for general anesthesia induction .

- Pediatric Sedation: Intravenous thiamylal provides effective and safe sedation in children requiring colonoscopy, reducing mid-awakening during the procedure . A study comparing thiamylal to midazolam in pediatric colonoscopies showed a significantly higher success rate without mid-awakening in the thiamylal group (90.6%) compared to the midazolam group (64.3%) .

Effects on Vascular Smooth Muscle Cells (VSMCs):

- Inflammation: Thiamylal sodium solution (TSS) can increase the expression of IL-1α, IL-6, and TLR4 in VSMCs in a dose-dependent manner, while it reduces IL-1β expression . Ex vivo TSS stimulation of rat aorta also increased IL-6 .

- Proliferation: Low concentrations of TSS can enhance VSMC proliferation, whereas high concentrations reduce both cell proliferation and viability .

- Role of Sodium Carbonate: The sodium carbonate in thiamylal sodium solutions, added to aid solubility, can induce proinflammatory cytokine production by VSMCs . Studies indicate that sodium carbonate alone can upregulate IL-1α and IL-6 mRNA levels to a greater extent than TSS .

Euthanasia:

- Euthanasia Agent in Mice: Thiamylal sodium is effective as a euthanasia agent in mice at dosages of 200 mg/kg or more . However, its use may pose risks of renal and liver damage . Studies administering thiamylal sodium to mice showed decreased blood chloride and calcium levels, along with increased aspartate aminotransferase and alanine aminotransferase levels, indicative of potential liver damage .

Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization:

- RAFT Agents: Aromatic dithioester, trithiocarbonates, dithiocarbamates, and xanthates are major categories of RAFT agents used in polymerization . Aromatic dithioester and trithiocarbonates are used to polymerize "More activated" monomers (MAMs), including butadiene, isoprene, styrene, vinylpyridine, (meth)acrylates, (meth)acrylamides, maleic anhydride, maleimide, and acrylonitrile .

Cardiopulmonary Effects:

- Analgesic Effects: Thiamylal, when used as an anesthetic, has shown that it can affect the mean arterial pressure (MAP) . Studies showed the MAP was significantly lower in the Thiamylal group than the S group, but within normal reference values .

Data Table: Microarray Analyses of Endogenous Gene Expression in VSMCs Treated with Thiamylal Sodium Solution (TSS) Versus Vehicle Controls

| Gene | Fold-change |

|---|---|

| Chemokine (C-X3-C motif) ligand 1 (Cx3cl1) | 2.02 |

| Interleukin 1 receptor antagonist (IL-1Ra) | 1.74 |

| Interleukin 6 (IL-6) | 1.60 |

| Interleukin 16 (IL-16) | 1.46 |

| Interleukin 1 receptor type I (IL-1R1) | 1.33 |

*Ratios represent the fold-activation of gene expression in cells treated with TSS for 3 h versus vehicle controls.

Case Studies

Pediatric Colonoscopy Sedation:

A retrospective observational study evaluated the efficacy and safety of thiamylal in sedation for pediatric colonoscopy compared to midazolam . Children aged 7 to 16 years undergoing colonoscopy with sedation were included . The success rate of colonoscopy without mid-awakening was significantly higher in the thiamylal group (90.6%) compared to the midazolam group (64.3%) . There were no significant differences in sedation depth, procedure time, or recovery time between the two groups, and adverse events were similar .

Mechanism of Action

The mechanism of action of R(+)-Thioamylal sodium involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, sedation and anesthesia. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

R(+)-Thioamylal sodium belongs to the thiobarbiturate class, which shares structural and functional similarities with other barbiturate anesthetics. Below is a comparative analysis based on pharmacological class, clinical use, and chemical properties:

Structural and Functional Analogues

- Thiopental Sodium : A closely related thiobarbiturate with a similar mechanism of action. Both compounds exhibit rapid onset due to high lipid solubility, facilitating quick blood-brain barrier penetration. However, Thiopental sodium is more extensively studied and widely used in clinical practice .

- Methohexital Sodium : An oxybarbiturate derivative with a faster metabolic clearance than thiobarbiturates. It lacks the sulfur atom in the barbiturate ring, which may reduce side effects like post-anesthetic nausea .

- Ketamine: A non-barbiturate dissociative anesthetic.

Pharmacokinetic and Formulation Differences

- Solubility and Stability: this compound requires stringent preparation protocols, including dilution with water and methanol, and acidification with hydrochloric acid to ensure stability and accurate HPLC quantification . This contrasts with Thiopental sodium, which is more stable in aqueous solutions.

- Metabolism : Thiobarbiturates like this compound undergo hepatic metabolism, but their sulfur-containing structures may prolong elimination compared to oxybarbiturates like Methohexital .

Data Table: Key Properties of Selected General Anesthetics

| Compound | Class | Onset (seconds) | Duration (minutes) | Key Structural Feature |

|---|---|---|---|---|

| This compound | Thiobarbiturate | 20–30 | 5–10 | Sulfur at C2 position |

| Thiopental Sodium | Thiobarbiturate | 10–20 | 5–10 | Sulfur at C2 position |

| Methohexital Sodium | Oxybarbiturate | 15–30 | 4–7 | Oxygen at C2 position |

| Ketamine | Arylcyclohexylamine | 30–60 | 10–20 | NMDA receptor antagonism |

Note: Duration and onset times are approximate and context-dependent.

Research Findings and Clinical Implications

- Efficacy : this compound’s rapid onset parallels Thiopental sodium, but its narrower therapeutic index necessitates careful dosing .

- Safety : Unlike ketamine, thiobarbiturates like this compound suppress respiratory function, requiring vigilant monitoring during administration .

- Regulatory Standards : The Japanese Ministry of Health mandates rigorous quality control for Thioamylal sodium injections, including HPLC validation with internal standards, highlighting its formulation complexity compared to other anesthetics .

Q & A

Q. How are ethical approvals navigated for studies involving this compound in vertebrate models?

- Methodological Answer : Submit protocols to institutional animal care committees (IACUC) detailing endpoints (e.g., loss of righting reflex), humane euthanasia criteria, and alternatives to minimize suffering. Follow ARRIVE guidelines for reporting, including randomization, blinding, and sample size justification via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.